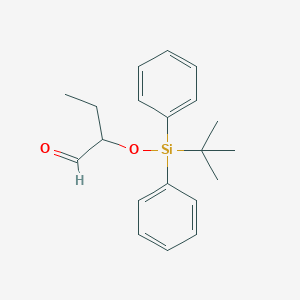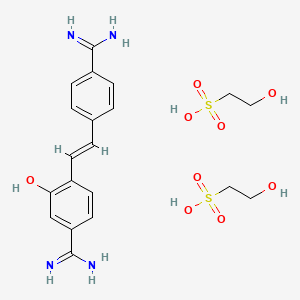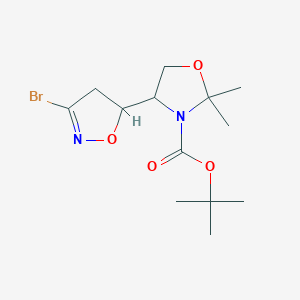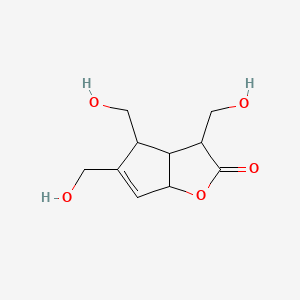![molecular formula C32H40O6 B15125189 [4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15125189.png)
[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate is a complex organic compound that features multiple functional groups, including a dioxolane ring, a cyclopentane ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate can be approached through a multi-step synthetic route:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting a heptyl aldehyde with ethylene glycol in the presence of an acid catalyst.
Cyclopentane Ring Formation: The cyclopentane ring can be constructed via a Diels-Alder reaction between a suitable diene and dienophile.
Esterification: The final step involves the esterification of the cyclopentane derivative with 4-phenylbenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring in the benzoate ester can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent due to its bioactive functional groups.
Diagnostic Tools: May be used in the development of diagnostic agents.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Polymer Chemistry: Used in the synthesis of polymers with unique characteristics.
Mecanismo De Acción
The mechanism of action of [4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-methylbenzoate: Similar structure with a methyl group instead of a phenyl group.
[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-chlorobenzoate: Similar structure with a chlorine atom instead of a phenyl group.
Uniqueness
The unique combination of functional groups in [4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C32H40O6 |
|---|---|
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
[4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |
InChI |
InChI=1S/C32H40O6/c1-2-3-4-5-9-17-32(35-19-20-36-32)18-16-26-27-21-30(33)37-29(27)22-28(26)38-31(34)25-14-12-24(13-15-25)23-10-7-6-8-11-23/h6-8,10-15,26-29H,2-5,9,16-22H2,1H3 |
Clave InChI |
XTDQUGHBBZIKTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1(OCCO1)CCC2C(CC3C2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![S-[2-(N7-guanyl)ethyl]GSH](/img/structure/B15125122.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-methylidenepyridin-4-one](/img/structure/B15125126.png)



![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;3,3,3-trifluoropropanoate;hydrate](/img/structure/B15125160.png)
![4-Cyclohexyl-1-[2-[hydroxy-[4-(4-hydroxyphenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15125166.png)

![6-(Hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B15125178.png)
![Acetonitrile, [bis(phenylmethyl)amino]-](/img/structure/B15125180.png)
![[R-(R*,S*)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B15125184.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)
